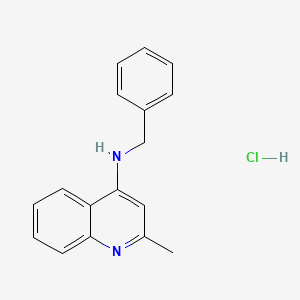

Benzyl-(2-methyl-quinolin-4-yl)-amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-2-methylquinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-13-11-17(15-9-5-6-10-16(15)19-13)18-12-14-7-3-2-4-8-14;/h2-11H,12H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBWOLESKISCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Synthesis and Analog Design of Benzyl 2 Methyl Quinolin 4 Yl Amine

Retrosynthetic Analysis of the Benzyl-(2-methyl-quinolin-4-yl)-amine Core

A retrosynthetic analysis of the target molecule, this compound, reveals key disconnections that form the basis of its primary synthetic routes. The most logical disconnection is the C4-N bond of the quinoline (B57606) ring, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This leads to two precursor molecules: the electrophilic 2-methyl-4-chloroquinoline and the nucleophilic benzylamine (B48309) .

Further deconstruction of the 2-methyl-4-chloroquinoline intermediate points to its synthesis from 2-methyl-4-hydroxyquinoline . This transformation involves the conversion of a hydroxyl group into a more reactive chloro leaving group.

The quinoline core itself can be disconnected using the principles of the Conrad-Limpach reaction. This classic quinoline synthesis involves the reaction between an aniline (B41778) and a β-ketoester. For the 2-methylquinoline (B7769805) core, this retrosynthetic step leads back to aniline and ethyl acetoacetate . This multi-step approach, beginning from simple, commercially available precursors, represents a common and efficient strategy for constructing the target scaffold.

Forward Synthesis Methodologies for this compound

The forward synthesis builds upon the pathways identified in the retrosynthetic analysis. The most prevalent and well-documented approach involves a multi-step sequence starting from precursor compounds.

This pathway constructs the quinoline ring first and then introduces the benzylamine moiety in the final step. It is a robust and highly adaptable method for generating a wide array of analogs.

The synthesis of the crucial 2-methyl-4-hydroxyquinoline intermediate is commonly achieved via the Conrad-Limpach reaction. nih.govnih.gov This process typically involves two distinct stages. The first step is the formation of an enamine intermediate, such as ethyl β-anilinocrotonate, through the reaction of aniline with a β-ketoester like ethyl acetoacetate. nih.govorgsyn.org The second stage is a thermal cyclization of this intermediate at high temperatures (230–250 °C) in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl and diphenyl ether) or paraffin (B1166041) oil, to induce ring closure and form the 4-hydroxyquinoline (B1666331) ring system. nih.govorgsyn.org This cyclization yields white, needle-like crystals of 2-methyl-4-hydroxyquinoline with high purity and yields often ranging from 85–90%. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of 2-Methyl-4-hydroxyquinoline

| Precursors | Reaction | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Ethyl acetoacetate | Conrad-Limpach Cyclization | 1. Formation of ethyl β-anilinocrotonate (EtOH, AcOH). 2. Thermal cyclization at 230-250°C for 15 min. | Dowtherm® A | - | nih.gov |

To prepare the quinoline core for nucleophilic substitution, the hydroxyl group at the 4-position of 2-methyl-4-hydroxyquinoline must be converted into a good leaving group, typically a halogen. The standard method for this transformation is chlorination using a strong chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is widely used for this purpose, often in a solvent like toluene, with the reaction proceeding under reflux conditions (e.g., 110 °C for 2 hours) to yield 2-methyl-4-chloroquinoline . nih.govmdpi.com This step is critical as it activates the C4 position of the quinoline ring for the subsequent introduction of the amine nucleophile. In some procedures, a mixture of phosphorus oxychloride and phosphorus pentachloride is used to ensure complete conversion. mdpi.com

The final step in this sequence is a nucleophilic aromatic substitution (SNAr) reaction. The 2-methyl-4-chloroquinoline intermediate is reacted with benzylamine or its derivatives to form the target compound. nih.gov The quinoline ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the 4-position. researchgate.net The reaction is typically carried out at elevated temperatures (e.g., 150 °C) in a polar aprotic solvent such as dimethylsulfoxide (DMSO). nih.gov A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to scavenge the HCl generated during the reaction. nih.gov This method has been successfully used to synthesize a variety of N-benzyl-4-aminoquinoline analogs, with yields generally falling in the moderate range (26-48%) after chromatographic purification. nih.gov The reactivity in these SNAr reactions is well-established, with the 4-position of dichloro-heterocycles like quinazolines and quinolines being consistently substituted by amine nucleophiles. nih.gov

Table 2: Conditions for Nucleophilic Substitution

| Electrophile | Nucleophile | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-4-chloroquinoline | 4-(Benzyloxy)benzylamine | DIPEA | DMSO | 150 °C, 20 h | 26-48% | nih.gov |

Reductive amination offers an alternative and powerful strategy for forming C-N bonds and synthesizing complex amines from simpler precursors. youtube.com This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then immediately reduced by a hydride-based reducing agent present in the reaction mixture. youtube.comyoutube.com

While not the primary reported route for this compound itself, this methodology is highly relevant for producing related benzylamine-quinoline conjugates. For example, a related structure could be synthesized by reacting 4-amino-2-methylquinoline with benzaldehyde . The resulting imine would be reduced in situ to yield the final secondary amine.

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation. youtube.com The reaction can be performed efficiently in solvents like methanol, often with a catalytic amount of acetic acid to facilitate imine formation. arkat-usa.org This strategy has been successfully applied to the reductive amination of various ketones with benzylamine and the reaction of heterocyclic amines with arylaldehydes, demonstrating its versatility in creating diverse amine products. arkat-usa.orgd-nb.info

Table 3: Common Reagents for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Solvent | Catalyst/Additive | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Methanol | Acetic Acid (catalytic) | youtube.comarkat-usa.org |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloroethane | - | youtube.com |

Catalyst Systems and Reaction Optimization Techniques

The primary method for constructing the crucial C-N bond in this compound and its analogs is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This has emerged as a powerful alternative to traditional nucleophilic aromatic substitution (SNAr) methods, which often require harsh conditions. nih.gov The optimization of the Buchwald-Hartwig reaction is critical for achieving high yields and accommodating a wide range of functional groups.

Key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent. An iterative screening process has identified systems like Pd(OAc)₂ with the DPEphos ligand and potassium phosphate (B84403) (K₃PO₄) as a base to be a mild and effective combination for coupling amines with 4-haloquinolines. nih.gov

The selection of the phosphine (B1218219) ligand is paramount. Ligands such as XPhos have been shown to be superior in many cases, offering a larger chemical space for achieving high yields (>90%). bristol.ac.uk The choice of base is also crucial; while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and K₃PO₄ allow for greater functional group tolerance, which is essential when synthesizing complex derivatives. wuxiapptec.com The reaction temperature is typically in the range of 80-100°C, though it can sometimes be lowered, especially when using highly active catalyst systems. wuxiapptec.com

Design of Experiments (DoE) is a statistical methodology employed to systematically optimize multiple variables simultaneously, such as temperature, concentration, catalyst loading, and base equivalents. bristol.ac.uk This approach is more efficient than one-variable-at-a-time (OVAT) optimization and is better suited to identify the true reaction optimum. bristol.ac.uk For instance, in the synthesis of complex quinoline derivatives, optimization can lead to the selection of specific catalysts like RuPhos with bases such as potassium bis(trimethylsilyl)amide (KHMDS) to overcome challenges like steric hindrance. nih.gov

| Parameter | Variable | Comment | Reference |

|---|---|---|---|

| Catalyst (Palladium Source) | Pd(OAc)₂ | Commonly used palladium(II) precatalyst. | nih.gov |

| Palladacycle Pre-catalysts (e.g., Gphos Pd G6) | Offer faster activation to the active Pd(0) species. | wuxiapptec.com | |

| Ligand | DPEphos | Effective in combination with Pd(OAc)₂ for 4-aminoquinoline (B48711) synthesis. | nih.gov |

| XPhos | Often provides higher yields and broader substrate scope. | bristol.ac.uk | |

| RuPhos | Useful for challenging or sterically hindered couplings. | nih.gov | |

| Base | K₃PO₄ / Cs₂CO₃ | Mild inorganic bases that offer good functional group tolerance. | nih.govwuxiapptec.com |

| NaOtBu / LHMDS | Strong bases, highly effective but less tolerant of sensitive functional groups. | wuxiapptec.com | |

| KHMDS | A strong, non-nucleophilic base suitable for complex substrates. | nih.gov | |

| Solvent | Toluene, Dioxane, DMF, DMSO | Choice depends on substrate solubility and reaction temperature. | bristol.ac.ukmdpi.com |

| Temperature | Room Temp to 150°C | Typically 80-110°C. Higher temperatures may be needed for less reactive substrates. | wuxiapptec.commdpi.com |

Structural Elucidation Methodologies for Novel Compounds

The definitive identification of this compound and its newly synthesized analogs relies on a combination of modern spectroscopic techniques. While mass spectrometry (MS) provides crucial molecular weight information and infrared (IR) spectroscopy identifies key functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. mdpi.comresearchgate.net

For quinoline derivatives, one-dimensional (1D) ¹H NMR spectroscopy is often insufficient for complete assignment due to complex spin systems and overlapping signals in the aromatic region. acs.org Therefore, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, helping to map the connectivity of protons within the quinoline and benzyl (B1604629) moieties. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting disparate fragments of the molecule, such as linking the benzyl group's methylene (B1212753) protons to the C4 carbon of the quinoline ring. mdpi.comresearchgate.net

¹⁵N NMR: When applicable, proton-nitrogen HMBC spectra can provide further insight into the structure of nitrogen-containing heterocycles. mdpi.com

The combination of these 1D and 2D NMR techniques, corroborated with high-resolution mass spectrometry (HR-MS) data, allows for the complete and accurate structural elucidation of novel this compound derivatives. mdpi.comresearchgate.net

Synthetic Approaches for this compound Derivatives and Analogs

The modular nature of the this compound scaffold lends itself to a variety of synthetic modifications, allowing for systematic exploration of structure-activity relationships. Derivatization strategies can target the N-benzyl group, the quinoline core, or involve appending entirely new bioactive fragments.

Varying the substituents on the N-benzyl portion of the molecule is a straightforward approach to creating a library of analogs. This is typically achieved by employing a range of commercially or synthetically available substituted benzylamines in the final C-N coupling step with 4-chloro-2-methylquinoline. mdpi.comnih.gov This strategy allows for the introduction of diverse electronic and steric properties to probe their effect on biological activity. For example, research on related N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated the synthesis of a series of analogs by reacting 2-alkyl-4-chloroquinoline with various substituted 4-(benzyloxy)benzylamines. mdpi.comnih.gov More advanced modifications could involve multi-step synthesis of the benzylamine fragment, incorporating techniques like Suzuki coupling to add further aryl groups to the benzyl ring before its attachment to the quinoline core. acs.org

Introducing substituents onto the quinoline ring itself provides another avenue for structural diversification. This can be accomplished through two main strategies:

Bottom-up Synthesis: Building the quinoline ring from substituted precursors. Classic methods like the Doebner-von Miller reaction (using a substituted aniline and crotonaldehyde) or the Conrad-Limpach synthesis (using a substituted aniline and a β-ketoester) allow for the incorporation of substituents onto the benzene (B151609) ring portion of the heterocycle from the outset. nih.gov

Late-stage Functionalization: Modifying the pre-formed quinoline ring. This advanced approach uses C-H activation/functionalization reactions, which can regioselectively introduce groups at positions that are otherwise difficult to access. nih.gov Another method involves using di-halogenated quinolines, such as 6-bromo-2-chloroquinoline, and performing sequential, selective cross-coupling reactions to introduce different functionalities at specific positions. nih.gov For example, a selective Buchwald-Hartwig amination can be performed at the more reactive C-Br bond, followed by a second coupling at the C-Cl position. nih.gov

| Modification Site | Synthetic Strategy | Example Reaction | Reference |

|---|---|---|---|

| N-Benzyl Moiety | Use of substituted benzylamines in coupling reaction | 4-Chloro-2-methylquinoline + substituted benzylamine → Derivative | mdpi.comnih.gov |

| Quinoline Heterocycle (Benzo Ring) | "Bottom-up" synthesis from substituted anilines | Doebner-von Miller or Conrad-Limpach reaction | nih.gov |

| Late-stage functionalization of a dihaloquinoline | Sequential Buchwald-Hartwig aminations on 6-bromo-4-chloroquinoline | nih.gov | |

| Quinoline Heterocycle (Pyridine Ring) | C-H functionalization | Transition metal-catalyzed arylation at C3 | nih.gov |

| Hybrid Molecules | Molecular hybridization via linker chemistry | Click Chemistry (e.g., forming a quinoline-triazole hybrid) | frontiersin.orgnih.gov |

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. frontiersin.orgnih.gov This approach can lead to compounds with improved activity profiles or novel mechanisms of action. The this compound scaffold can be hybridized with other known bioactive heterocycles. rsc.org

Common strategies include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and popular method for linking molecular fragments. For example, an azide-functionalized quinoline could be "clicked" with an alkyne-bearing bioactive scaffold (or vice-versa) to form a stable triazole-linked hybrid. frontiersin.orgnih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, providing an efficient route to novel hybrid structures. rsc.org

Linker-based Conjugation: A flexible or rigid linker can be used to connect the quinoline core to another molecule, such as a piperazine (B1678402) moiety, which has been shown to be a valuable component in quinoline-piperazine hybrids. researchgate.net

These hybridization strategies significantly expand the chemical space accessible from the core this compound structure, opening avenues for the development of new therapeutic agents. frontiersin.orgeurekaselect.com

Structure Activity Relationship Sar Investigations of Benzyl 2 Methyl Quinolin 4 Yl Amine Derivatives

Elucidation of Key Pharmacophoric Features within the Benzyl-(2-methyl-quinolin-4-yl)-amine Scaffold

The this compound scaffold is characterized by three key components: the quinoline (B57606) core, the amino linker at the 4-position, and the N-benzyl group. Each of these plays a vital role in the molecule's interaction with its biological targets.

The quinoline ring system is a fundamental pharmacophoric element. youtube.comyoutube.com Its aromatic and heterocyclic nature allows for various non-covalent interactions, including π-π stacking and hydrogen bonding. The nitrogen atom at position 1 of the quinoline ring is a key basic center, which can become protonated in physiological environments. This protonation is often crucial for the accumulation of 4-aminoquinoline (B48711) derivatives in acidic cellular compartments, a mechanism of action for some antimalarial agents. youtube.comnih.gov

The N-benzyl group represents a significant lipophilic moiety that can engage in hydrophobic interactions with the target. The conformational flexibility of the benzyl (B1604629) group allows it to adopt various orientations to fit into binding pockets. Furthermore, the aromatic ring of the benzyl group provides a platform for substitution, enabling the fine-tuning of the molecule's electronic and steric properties to enhance biological activity.

Impact of Benzyl Substitutions on Biological Efficacy

The benzyl ring of the this compound scaffold is a prime target for chemical modification to explore and optimize biological activity. Substituents on this ring can exert profound electronic and steric effects, and their position can significantly modulate efficacy.

Research into analogous N-(4-(benzyloxy)benzyl)-4-aminoquinolines has provided valuable insights into the effects of substituents on the benzyl ring. nih.gov In a series of antimycobacterial agents, the introduction of halogen atoms, such as chlorine and fluorine, at the 4-position of the benzyloxy ring led to the most potent compounds. nih.gov For instance, a derivative with a 4-chloro substituent on the benzyloxy ring exhibited a minimal inhibitory concentration (MIC) of 2.7 µM against M. tuberculosis. nih.gov This suggests that electron-withdrawing groups can enhance activity. The absence of any substituent on this ring resulted in a more than two-fold reduction in activity, with the unsubstituted compound showing a MIC of 5.8 µM. nih.gov

The following table illustrates the impact of 4-substituents on the benzyloxy ring on the antimycobacterial activity of N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine derivatives. nih.gov

| Compound ID (from source) | R (Substitution on Benzyloxy Ring) | MIC (µM) |

| 9m | H | 5.8 |

| 9n | 4-Cl | 2.7 |

| 9o | 4-F | 2.8 |

These findings highlight the importance of the electronic properties of the substituent on the benzyl moiety for biological efficacy.

While the available data primarily focuses on 4-substituted benzyl analogues, the position of the substituent on the benzyl ring is a critical determinant of biological activity in many classes of bioactive molecules. Different positional isomers can lead to significant variations in efficacy due to altered steric interactions and electronic properties. For instance, in a study of 2-benzylamino-4-amino-5-aroylthiazoles, isomeric methoxybenzylamino analogues (ortho-, meta-, and para-) displayed differing antiproliferative activities, with the ortho- and meta-isomers being more potent than the para-isomer. nih.gov Although direct evidence for this compound is limited, it is reasonable to extrapolate that the position of substituents on the benzyl ring would similarly modulate its biological profile.

Role of the Amine Linker in Ligand-Target Interactions

The amine linker in this compound derivatives is not merely a spacer connecting the quinoline core to the benzyl moiety; it is a dynamic component that plays a pivotal role in the molecule's interaction with its biological target. The length, rigidity, basicity, and substitution pattern of this linker can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Research on analogous 4-aminoquinoline structures has consistently highlighted the importance of the amine side chain. For instance, in the context of antimalarial drug design, modifications to the aminoalkyl side chain of chloroquine (B1663885) have been a primary strategy to overcome drug resistance. nih.gov The basicity of the terminal amine is a key factor, as it is believed to facilitate the accumulation of the drug in the acidic food vacuole of the parasite, a crucial step for its mechanism of action. nih.gov

The length of the linker is another critical determinant of activity. Studies on leishmanicidal 4-aminoquinolines have shown that a shorter alkyl chain, such as an ethylene (B1197577) linker, often results in more active and selective compounds. nih.gov Increasing the carbon chain length can sometimes lead to increased toxicity and a decrease in selectivity. nih.gov

In the case of this compound derivatives, the benzyl group itself offers a rich template for modification. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents revealed significant SAR insights. The research demonstrated that substitutions on the benzyl ring could dramatically alter the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. For example, the introduction of electron-withdrawing groups like chlorine or fluorine at the 4-position of the benzyl ring resulted in more potent molecules compared to the unsubstituted analog. nih.gov This suggests that the electronic properties of the benzyl group are crucial for the ligand's interaction with its mycobacterial target. The classical bioisosteric replacement of chlorine with bromine also yielded highly effective compounds. nih.gov

The following interactive table presents data from a study on N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine derivatives, illustrating how substitutions on the benzyl portion of the linker affect antimycobacterial activity.

Table 1: Structure-Activity Relationship of N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine Derivatives Against M. tuberculosis

| Compound ID | R (Substitution on benzyloxy ring) | Yield (%) | ClogP | MIC (µM) |

| 9m | H | 35 | 6.03 | 5.8 |

| 9n | 4-Cl | 42 | 6.74 | 2.7 |

| 9o | 4-F | 38 | 6.22 | 2.8 |

| 9p | 4-Br | 45 | 6.89 | 2.9 |

| 9q | 3-Cl | 33 | 6.74 | >100 |

| 9r | 3-F | 31 | 6.22 | >100 |

| 9s | 2-Cl | 29 | 6.74 | >100 |

| 9t | 2-F | 26 | 6.22 | >100 |

Data sourced from a study on the antimycobacterial evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov The data clearly indicates that substitution at the para-position of the benzyl ring is favorable for activity, while substitutions at the meta and ortho positions are detrimental.

Computational Approaches to SAR Analysis

To navigate the complex relationship between chemical structure and biological activity, computational methods have become indispensable tools in modern drug discovery. For this compound derivatives, these approaches can provide deep insights into their SAR, guiding the synthesis of more effective and targeted molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and highlight the key structural features that govern their potency.

For a series of this compound derivatives, a QSAR model could be developed to predict their activity (e.g., anticancer or antimicrobial). The model would be built using a training set of compounds with known activities and then validated using a separate test set. The resulting equation would take the general form:

Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

where 'c' represents the coefficients for each descriptor 'D'.

Key molecular descriptors that are often found to be important in QSAR studies of quinoline derivatives include:

Hydrophobicity (e.g., ClogP): This descriptor measures the lipophilicity of a molecule, which influences its ability to cross cell membranes. For 4-aminoquinolines, an optimal level of hydrophobicity is often required for activity. nih.gov

Electronic Properties (e.g., Dipole Moment, Atomic Charges): These descriptors relate to how a molecule interacts with its target at an electronic level, including through hydrogen bonds and electrostatic interactions.

Steric Descriptors (e.g., Molar Refractivity - MR, Molecular Weight): These relate to the size and shape of the molecule, which must be complementary to the binding site of the target protein.

Topological Descriptors: These provide information about the connectivity and branching of the molecule.

The following interactive table presents a hypothetical 2D-QSAR model for a series of this compound derivatives, based on descriptors commonly used for this class of compounds.

Table 2: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Description | Coefficient | Implication for Activity |

| ClogP | Calculated Log of the Partition Coefficient | +0.25 | Increased hydrophobicity is moderately favorable. |

| MR_benzyl | Molar Refractivity of Benzyl Substituent | -0.15 | Bulky substituents on the benzyl ring are unfavorable. |

| HBD_count | Number of Hydrogen Bond Donors | +0.50 | More hydrogen bond donors enhance activity. |

| Dipole_Moment | Molecular Dipole Moment | +0.30 | A higher dipole moment is beneficial for interaction. |

| TPSA | Topological Polar Surface Area | -0.20 | Lower polar surface area is slightly favorable. |

A statistically robust QSAR model, as indicated by high correlation coefficients (R²) and cross-validated R² (Q²) values, can be a powerful predictive tool. nih.gov It can help prioritize which novel derivatives to synthesize, saving time and resources in the drug discovery process.

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, providing a broader perspective on SAR. For this compound derivatives, cheminformatics can be used to explore the chemical space, identify privileged scaffolds, and detect "activity cliffs."

One common approach is to visualize the chemical space of a compound library. This can be achieved by calculating molecular fingerprints (e.g., ECFP4), which represent the presence or absence of various structural features, and then using dimensionality reduction techniques like t-distributed Stochastic Neighbor Embedding (t-SNE) to plot the compounds in 2D or 3D space. nih.gov In such a plot, compounds with similar structures will cluster together. By color-coding the compounds by their biological activity, it is possible to identify regions of chemical space that are enriched with active molecules.

This type of analysis can also reveal activity cliffs , which are pairs of structurally very similar compounds that have a large difference in potency. Identifying these cliffs is crucial as they can provide detailed insights into the specific structural modifications that are critical for biological activity.

Cheminformatics tools are also used to assess the "drug-likeness" of compounds based on a set of calculated physicochemical properties. A widely used set of guidelines is Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons

A logP of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

By analyzing a dataset of this compound derivatives, cheminformatics can quickly filter out compounds that are unlikely to have favorable pharmacokinetic properties, allowing researchers to focus on the most promising candidates. nih.gov This integration of chemical data and computational analysis provides a powerful framework for understanding and optimizing the SAR of this important class of molecules.

Biological Activities and Mechanistic Studies of Benzyl 2 Methyl Quinolin 4 Yl Amine and Its Analogs

Antimycobacterial Spectrum of Activity

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. nih.gov Quinoline-based compounds have emerged as a promising class of antimycobacterial agents. nih.gov

Recent studies have explored the antimycobacterial potential of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally analogous to Benzyl-(2-methyl-quinolin-4-yl)-amine. A series of these compounds were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two compounds from this series demonstrated significant activity, with minimum inhibitory concentrations (MICs) comparable to the first-line anti-TB drug, isoniazid. nih.gov

The synthesis of these compounds involved a multi-step process, culminating in the reaction of 4-chloroquinolines with the appropriate (4-(benzyloxy)benzyl)amines. nih.gov The in vitro activity of these N-(4-(benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis H37Rv is presented below.

Table 1: In Vitro Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis H37Rv

| Compound | R | R1 | MIC (µM) a |

|---|---|---|---|

| 9a | H | CH3 | > 146.9 |

| 9n | 3,5-di-CF3 | H | 0.5 |

| 9o | 3,5-di-CF3 | CH3 | 0.5 |

| Isoniazid | 0.4 |

Source: nih.gov a Minimum Inhibitory Concentration.

The results indicate that the substitution pattern on the benzyloxy and quinoline (B57606) rings plays a crucial role in the antimycobacterial activity. Specifically, the presence of trifluoromethyl groups at the 3 and 5 positions of the benzyl (B1604629) ring, as seen in compounds 9n and 9o , led to the most potent activity. nih.gov

The selectivity of the most active compounds for the bacillus over mammalian cells was also investigated. Compounds 9n and 9o were tested for their cytotoxicity against Vero and HepG2 cells. The results showed that at concentrations similar to their MIC values, these compounds did not significantly affect the viability of the mammalian cell lines, indicating a degree of selectivity for M. tuberculosis. nih.gov While the precise molecular mechanism of action for these N-(4-(benzyloxy)benzyl)-4-aminoquinolines is yet to be fully elucidated, other quinoline derivatives have been reported to target enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and the cytochrome bc1 complex. nih.gov

The emergence of drug-resistant strains of M. tuberculosis is a major obstacle in the effective treatment of tuberculosis. nih.gov Resistance in M. tuberculosis primarily arises from chromosomal mutations under the selective pressure of antibiotic use, as horizontal gene transfer of resistance genes has not been reported in this bacterium. nih.gov

Mechanisms of resistance to quinoline-based drugs like bedaquiline (B32110), a diarylquinoline, are emerging. The primary mechanism of resistance to bedaquiline involves the upregulation of the MmpL5/MmpS5 efflux pump, which leads to a moderate increase in the drug's MIC. embopress.org Less commonly, resistance mutations occur in the gene encoding the drug's target, the mycobacterial ATP synthase. embopress.org

For other quinoline-containing drugs like fluoroquinolones, which are used as second-line agents, resistance is conferred by mutations in the gene encoding their target, DNA gyrase. nih.gov The development of new compounds that can overcome these resistance mechanisms is a critical area of research. This includes strategies to inhibit efflux pumps, which are transmembrane proteins that transport drugs out of the bacterial cell. frontiersin.orgeurekaselect.com

Other Reported Biological Activities of Related N-Benzyl Quinoline Amine Scaffolds

Beyond their antimycobacterial effects, quinoline amine scaffolds have been investigated for a variety of other biological activities, including enzyme inhibition and receptor modulation.

Deubiquitinases: Deubiquitinating enzymes (DUBs) are proteases that regulate the process of ubiquitination and are implicated in various diseases. nih.gov Certain thiol-substituted quinoline compounds have been described as inhibitors of DUBs. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.com Numerous quinoline-based compounds, particularly 4-aminoquinolines, have been identified as potent inhibitors of both AChE and BChE. mdpi.comnih.gov For instance, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized and showed dual inhibitory activity. mdpi.com Kinetic studies revealed that some of these compounds act as mixed-type AChE inhibitors. mdpi.com

Monoamine Oxidases: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. nih.govnih.gov Quinoline and its derivatives have been shown to inhibit MAO. nih.govacs.org For example, quinoline and quinaldine (B1664567) (2-methylquinoline) are naturally occurring competitive inhibitors of MAO-A. nih.gov Pyrrole-quinoline derivatives have also been found to be reversible and specific inhibitors of MAO-A. nih.gov

Glycosidases: α-Glucosidase inhibitors are used in the management of type 2 diabetes. nih.gov Quinoline-1,3,4-oxadiazole conjugates have been reported as potent α-glucosidase inhibitors, with some compounds showing superior potency to the standard drug acarbose. nih.gov Kinetic studies indicated a non-competitive mode of inhibition, suggesting they act as allosteric inhibitors. nih.gov Another study on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole also identified potent α-glucosidase inhibitors with a competitive inhibitory mechanism. nih.gov

Table 2: Enzyme Inhibition by Quinoline Derivatives

| Enzyme | Quinoline Scaffold | Inhibition Data | Reference |

|---|---|---|---|

| Cholinesterases (AChE, BChE) | 4-Aminoquinolines | Ki values in the range of 0.075–9.0 µM for AChE. | nih.gov |

| Cholinesterases (AChE, BChE) | 4-N-phenylaminoquinolines | IC50 of 1.94 µM for AChE and 28.37 µM for BChE for the most potent compound. | mdpi.com |

| Monoamine Oxidase A (MAO-A) | Quinoline, Quinaldine | Competitive inhibition. | nih.gov |

| Monoamine Oxidase (MAO-A, MAO-B) | Quinoline-sulfonamides | IC50 of 0.59 µM for MAO-A and 0.47 µM for MAO-B for the most potent compounds. | nih.gov |

| α-Glucosidase | Quinoline-1,3,4-oxadiazole conjugates | IC50 values ranging from 15.85 to 63.59 µM. | nih.gov |

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in various physiological processes. nih.gov A series of 1H-imidazo-[4,5-c]quinolines have been identified as selective allosteric enhancers of human A3 adenosine receptors, potentiating agonist-induced responses. nih.gov Other quinoline-based scaffolds, such as pyrazolo[3,4-c]quinolines, have been found to be potent and selective A3 adenosine receptor antagonists. nih.gov

Toll-like Receptors: Toll-like receptors (TLRs) are key components of the innate immune system. nih.gov Synthetic small molecules with an imidazo[4,5-c]quinoline scaffold are known to be potent activators of TLR7 and TLR8. nih.gov The activity and selectivity of these compounds are highly dependent on their electronic configuration and steric properties. nih.govnih.gov For example, simple isomeric substitutions to the C2-alkyl group of an imidazoquinoline agonist can convert it into a mixed TLR7/8 competitive antagonist. nih.gov

Table 3: Receptor Modulation by Quinoline Derivatives

| Receptor | Quinoline Scaffold | Activity | Reference |

|---|---|---|---|

| A3 Adenosine Receptor | 1H-Imidazo-[4,5-c]quinolines | Allosteric Enhancer | nih.gov |

| A3 Adenosine Receptor | Pyrazolo[3,4-c]quinolines | Antagonist | nih.gov |

Antiproliferative Studies (in vitro cell line models)

The antiproliferative potential of 4-aminoquinoline (B48711) derivatives, structurally related to this compound, has been evaluated against various human cancer cell lines. These studies are crucial in identifying compounds with potent cytotoxic or cytostatic effects, which are foundational for further development.

A series of 4-anilinoquinolines, which share the core 4-aminoquinoline structure, were synthesized and tested for their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. Several of these analogs demonstrated significant cytotoxic activities, with some exhibiting greater potency than the established EGFR inhibitor, gefitinib. nih.gov For instance, compounds 1f and 2i from one study showed potent cytotoxicity against both HeLa and BGC823 cells. nih.gov Another study on 4-aminoquinoline derivatives identified N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a particularly active compound against MDA-MB-468 breast cancer cells, while butyl-(7-fluoro-quinolin-4-yl)-amine was more effective against MCF-7 breast cancer cells when compared to chloroquine (B1663885). nih.gov

The antiproliferative activity of these analogs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data from these studies highlight the influence of different substituents on the quinoline ring and the amino group at the 4-position on the antiproliferative potency.

Table 1: Antiproliferative Activity of Selected 4-Anilinoquinoline Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1f | HeLa | 10.18 | nih.gov |

| BGC823 | 8.32 | nih.gov | |

| 2i | HeLa | 7.15 | nih.gov |

| BGC823 | 4.65 | nih.gov | |

| Gefitinib | HeLa | - | nih.gov |

Note: This table is populated with data from analogs of this compound.

Molecular Mechanism of Action Elucidation

Understanding the molecular mechanisms by which these compounds exert their antiproliferative effects is paramount for rational drug design and development. Research into the analogs of this compound has begun to unravel their complex interactions with cellular machinery.

A significant body of evidence suggests that a key mechanism of action for many 4-aminoquinoline derivatives is the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Analogs of this compound, particularly 4-anilinoquinolines, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a member of the ErbB family of receptors and plays a critical role in the pathogenesis of several cancers. Furthermore, other studies have identified Bruton's tyrosine kinase (BTK) as a target for 4-aminoquinoline-3-carboxamide derivatives. nih.gov BTK is a key component of the B-cell receptor signaling pathway and is implicated in B-cell malignancies and autoimmune diseases. These findings suggest that the antiproliferative activity of this class of compounds may be mediated through the modulation of specific kinase activities. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, however, indicated that the molecular mechanism of action for their antimycobacterial activity is still unknown. nih.gov

To validate the identified putative targets, in vitro biochemical assays are employed to characterize the direct binding and inhibitory activity of the compounds. For 4-aminoquinoline derivatives targeting kinases, these assays typically measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase enzyme.

In a study on 4-aminoquinoline-3-carboxamide derivatives, the most potent compound, 25 , exhibited strong inhibitory effects on both wild-type BTK (BTKWT) and the C481S mutant (BTKC481S), with IC50 values of 5.3 nM and 39 nM, respectively. nih.gov This demonstrates a direct and potent interaction with the kinase. Such biochemical assays are critical for establishing a direct ligand-target relationship and for determining the potency and selectivity of the compounds.

Table 2: Kinase Inhibitory Activity of a 4-Aminoquinoline-3-carboxamide Analog

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 25 | BTKWT | 5.3 | nih.gov |

Note: This table is populated with data from an analog of this compound.

Beyond direct target inhibition, it is essential to understand how these compounds affect downstream cellular pathways. In vitro phenotypic assays in cancer cell lines can reveal the broader cellular consequences of target engagement.

Studies on 4-aminoquinoline analogs have shown that their antiproliferative effects are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov These compounds can trigger DNA damage responses, leading to the activation of tumor suppressor proteins like p53 and the subsequent expression of p21, a cell cycle inhibitor. nih.gov

Furthermore, 4-aminoquinolines are known to be lysosomotropic agents, meaning they accumulate in the acidic environment of lysosomes. nih.gov This can lead to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. Inhibition of autophagy can sensitize cancer cells to other chemotherapeutic agents. For example, certain 4-aminoquinoline derivatives have been shown to sensitize tumor cells to killing by Akt inhibitors. nih.gov The PI3K/Akt/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer, and its inhibition is a key therapeutic strategy. The ability of 4-aminoquinoline analogs to interfere with this pathway, either directly or indirectly, underscores their potential as anticancer agents. nih.gov

Computational Drug Discovery and Rational Design for the Benzyl 2 Methyl Quinolin 4 Yl Amine Scaffold

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the intermolecular interactions that stabilize the ligand-protein complex and is often a starting point for drug discovery campaigns.

For the benzyl-(2-methyl-quinolin-4-yl)-amine scaffold, docking studies would typically involve placing the molecule into the binding site of a selected protein target. The scoring functions within docking programs then estimate the binding affinity, often expressed as a binding energy value. For instance, in studies of similar 4-aminoquinoline (B48711) derivatives, docking simulations have been used to predict binding energies against various targets like oxidoreductase, a key protein in some pathogens. mbimph.commbimph.com While specific data for this compound is not extensively published, we can infer its potential from related compounds. For example, hybrid molecules of 4-aminoquinoline have shown significant binding energies when docked against P. falciparum lactate (B86563) dehydrogenase, indicating their potential as antimalarial agents. nih.govnih.gov

Table 1: Predicted Binding Affinities of Representative 4-Aminoquinoline Derivatives against Various Targets This table presents hypothetical binding affinity data for illustrative purposes, based on findings for similar compounds.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| This compound | Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Leu718, Cys797 |

| This compound | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.8 | Cys919, Asp1046, Phe1047 |

| This compound | P. falciparum Lactate Dehydrogenase | -7.5 | Asp53, Ile54, Val115 |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mmsl.cz The this compound scaffold can be used as a query in similarity-based virtual screening to find other compounds with similar properties. Alternatively, structure-based virtual screening can be employed where large databases of compounds are docked into the binding site of a target protein. mdpi.com For example, a study on quinazoline (B50416) derivatives, which are structurally related to quinolines, successfully identified several lead compounds by screening a large database against the EGFR kinase domain. nih.gov This highlights the potential of using the this compound structure as a starting point for discovering novel inhibitors.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of conformational changes and the stability of the complex over time.

MD simulations can reveal the flexibility of both the this compound ligand and the target receptor. The benzyl (B1604629) group, connected by a flexible linker, can adopt various conformations within the binding pocket, and MD simulations can map these conformational changes. This is crucial as the biological activity of a compound can be highly dependent on its bound conformation. Studies on quinoline-based inhibitors have shown that MD simulations are effective in demonstrating the stability of the interactions between the ligand and the protein. mdpi.com These simulations can track the movement of the ligand and protein atoms over a set period, typically nanoseconds, providing insights into the dynamic nature of the binding. nih.gov

A key application of MD simulations is to assess the stability of the docked pose. By running a simulation of the ligand-protein complex in a simulated physiological environment, researchers can observe whether the key interactions identified in docking are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often calculated to quantify this stability. A stable binding is generally indicated by a low and converging RMSD value. For instance, MD simulations of a 4-aminoquinoline derivative with the VEGFR-2 receptor demonstrated more favorable stability compared to a known inhibitor over a 50 ns simulation. nih.gov This suggests that the quinoline (B57606) scaffold can form highly stable complexes with its targets.

Table 2: Representative Molecular Dynamics Simulation Parameters and Outputs This table outlines typical parameters and expected results from an MD simulation study of this compound.

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Software | NAMD 2.13 |

| Key Metric | Root-Mean-Square Deviation (RMSD) |

| Expected RMSD (Ligand) | < 2.0 Å (indicating stability) |

| Key Finding | Maintenance of hydrogen bonds with hinge region residues. |

In Silico Pharmacokinetics and Metabolism Predictions

Computational models are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are derived from a molecule's structure and physicochemical characteristics, offering early insights into its likely behavior within a biological system. For the this compound scaffold, these predictions are foundational for further optimization efforts.

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties. Computational tools can predict key descriptors that correlate with these pharmacokinetic parameters. For this compound, a summary of predicted ADME properties is presented below. These values are calculated using established computational models and provide a preliminary assessment of the compound's likely in vivo behavior.

| Property | Predicted Value | Implication for Absorption & Distribution |

| Molecular Weight | 260.34 g/mol | Favorable for oral absorption. |

| LogP (octanol/water) | 4.2 | Indicates good lipid solubility, facilitating membrane passage. |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Contributes to favorable oral bioavailability. |

| Number of Hydrogen Bond Acceptors | 2 | Contributes to favorable oral bioavailability. |

| Aqueous Solubility (LogS) | -3.5 | Moderate solubility; may require formulation strategies for optimal absorption. |

This data is generated for illustrative purposes based on computational models.

Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for producing active or toxic metabolites. Computational models can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. For this compound, the primary predicted sites of metabolism involve oxidation.

Benzylic Carbon: The methylene (B1212753) bridge connecting the benzyl and amine groups is a probable site for hydroxylation. α-methylation at this position has been explored in other scaffolds to enhance metabolic stability. researchgate.net

Aromatic Rings: Both the quinoline and benzyl rings are susceptible to hydroxylation at various positions.

2-Methyl Group: The methyl group on the quinoline ring is another potential site for oxidative metabolism.

Predictive models suggest that this compound is likely a substrate for several CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2. While this indicates multiple pathways for clearance, it also highlights the potential for drug-drug interactions.

A drug's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical determinant of its efficacy. In silico models are frequently used to predict permeability. One common method is the prediction of Caco-2 cell permeability, which is a well-established in vitro model for the human intestinal epithelium. Another is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

For this compound, computational models predict high Caco-2 permeability, suggesting good potential for oral absorption. acs.org This is consistent with its calculated TPSA and LogP values. The predicted high permeability indicates that the compound is not likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their bioavailability. acs.org

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is, based on the prevalence of its structural features in known drugs. nih.gov Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most common. A "lead-like" compound generally has lower molecular weight and lipophilicity, providing a better starting point for optimization.

The table below evaluates this compound against common drug-likeness and lead-likeness criteria.

| Rule/Criterion | Value for this compound | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight ≤ 500 | 260.34 | Yes |

| LogP ≤ 5 | 4.2 | Yes |

| H-bond Donors ≤ 5 | 1 | Yes |

| H-bond Acceptors ≤ 10 | 2 | Yes |

| Lead-Likeness (e.g., Veber's Rules) | ||

| Rotatable Bonds ≤ 10 | 3 | Yes |

| TPSA ≤ 140 Ų | 28.1 Ų | Yes |

As shown, this compound adheres to both Lipinski's and Veber's rules, indicating good drug-like properties and a promising profile for a lead compound.

Advanced Cheminformatics Techniques

Beyond ADME predictions, advanced cheminformatics techniques can be employed to understand how a molecule interacts with its biological target and to guide the design of more potent analogs.

In the absence of a known 3D structure of the biological target, ligand-based methods are invaluable. These approaches use the information from a set of known active molecules to develop a model that explains their biological activity.

Pharmacophore Generation: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific target and elicit a biological response. nih.gov For a series of active quinoline analogs, a pharmacophore model could be generated. A hypothetical pharmacophore for an anti-inflammatory target, based on the this compound scaffold, might include:

One hydrogen bond acceptor (the quinoline nitrogen).

One hydrogen bond donor (the amine).

Two aromatic rings (the quinoline and benzyl moieties).

One hydrophobic feature (the 2-methyl group).

This model could then be used to screen virtual libraries of compounds to identify novel molecules with the potential for similar activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A 3D-QSAR study on a series of this compound analogs could reveal key structural modifications that enhance potency. For instance, a model might indicate that:

Electron-withdrawing substituents on the benzyl ring increase activity.

The size and position of substituents on the quinoline ring are critical for optimal interaction with the target.

Such models provide quantitative predictions of activity for newly designed compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.

Fragment-Based Drug Design Considerations

Fragment-Based Drug Design (FBDD) is a computational and experimental strategy that identifies low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown, linked, or optimized to produce a high-affinity lead compound. The this compound scaffold can be deconstructed into key structural fragments, each contributing distinct physicochemical properties that can be exploited in an FBDD campaign.

The core structure can be dissected into three primary fragments: the 2-methyl-quinoline core, the benzyl group, and the secondary amine linker. In the context of drug discovery, particularly for targets like protein kinases, each fragment has a putative role. The quinoline nucleus is a well-established "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. namiki-s.co.jp The 2-methyl substituent can provide steric influence and occupy a small hydrophobic pocket, while the benzyl group can extend into a larger, more solvent-exposed region, forming hydrophobic or π-stacking interactions.

The process of FBDD would involve screening a library of small heterocyclic compounds to identify fragments that mimic the interactions of the quinoline core. namiki-s.co.jp Subsequently, these initial hits can be elaborated by adding moieties that replicate the function of the benzyl group, guided by structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.gov Computational methods such as molecular docking can be used to predict the binding modes and affinities of these elaborated fragments. nih.gov

Below is a breakdown of the key fragments of this compound and their potential roles in a fragment-based approach.

Table 1: Key Fragments of this compound for FBDD

| Fragment | Potential Interaction Type | Rationale and Significance in FBDD |

|---|---|---|

| Quinoline Ring | Hydrogen Bond Acceptor (N1), π-π Stacking, Hydrophobic Interactions | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule in the hinge region of many protein kinases. namiki-s.co.jp The aromatic system allows for favorable π-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site. This fragment is often the starting point for building a more potent inhibitor. |

| 2-Methyl Group | Steric and Hydrophobic Interactions | This small alkyl group can occupy a specific small hydrophobic pocket adjacent to the main binding site. Its presence can enhance binding affinity and selectivity by providing a better fit within the target's topography. In FBDD, adding such a group to a core fragment can significantly improve potency. |

| Secondary Amine Linker | Hydrogen Bond Donor, Rotational Flexibility | The N-H group provides a hydrogen bond donor capacity, offering an additional interaction point with the target protein. The single bonds provide rotational flexibility, allowing the benzyl and quinoline moieties to adopt an optimal binding conformation. |

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a known active compound to improve its pharmacological profile, such as enhancing potency, selectivity, or metabolic stability, or to secure novel intellectual property. niper.gov.in These techniques involve replacing a core molecular structure (scaffold) or a specific functional group with another that retains the essential biological activity. researchgate.net

For the this compound scaffold, these strategies can be applied to its distinct chemical moieties.

Quinoline Scaffold: The quinoline ring is a common pharmacophore but can be susceptible to oxidative metabolism. nih.gov A primary goal of scaffold hopping would be to replace it with a different heterocyclic system that preserves the key hinge-binding interaction (i.e., the hydrogen bond acceptor nitrogen) while offering improved properties. nih.gov For instance, replacing the quinoline with a more electron-deficient ring like a pyridine (B92270) or pyrazole (B372694) can increase metabolic stability. nih.gov Other common replacements include quinazoline, which has been successfully used as a bioisostere in kinase inhibitors. jst.go.jp

Benzyl Moiety: The benzyl group, while contributing to binding, is also a potential site of metabolic attack (e.g., para-hydroxylation). Bioisosteric replacement can address this. Classical replacements include other aromatic rings like thiophene (B33073) or pyridine, which alter the electronic properties and can introduce new interaction points. researchgate.net Non-classical bioisosteres, which have different atoms but similar geometry, are increasingly used. pressbooks.pub For example, replacing the phenyl ring with a bicyclo[1.1.1]pentane (BCP) or a cubane (B1203433) can maintain the spatial orientation of the substituent while improving solubility and metabolic stability by removing the aromatic system. pressbooks.pubtandfonline.com

Amine Linker: The secondary amine linker can also be replaced. An amide was shown in one study to be a viable, albeit less potent, replacement for an amine linker in a series of isoquinoline (B145761) derivatives, demonstrating that this position is amenable to modification. jst.go.jp

The tables below outline potential scaffold hops and bioisosteric replacements for the core components of this compound.

Table 2: Scaffold Hopping and Bioisosteric Replacement Strategies

| Original Moiety | Proposed Replacement | Rationale for Replacement |

|---|---|---|

| Quinoline | Quinazoline | A well-established bioisostere for quinoline in kinase inhibitors. jst.go.jp It maintains a similar size and the critical nitrogen for hinge-binding interactions while potentially altering the vector of other substituents. |

| Quinoline | Pyridine | A smaller, more electron-deficient aromatic system. The introduction of a nitrogen atom can improve metabolic stability and solubility. niper.gov.in |

| Quinoline | Pyrazole | A five-membered heterocyclic ring that can also act as a hinge-binder. Its use represents a significant scaffold hop that can drastically change physicochemical properties and explore new chemical space. nih.gov |

| Benzyl Group | Pyridyl Group | Introduces a nitrogen atom, which can serve as a hydrogen bond acceptor, potentially forming new interactions with the target and increasing solubility. niper.gov.in |

| Benzyl Group | Thiophene Ring | A classical bioisostere of a phenyl ring that alters electronic distribution and can be less prone to certain types of metabolism. researchgate.net |

| Benzyl Group | Bicyclo[1.1.1]pentane (BCP) | A non-classical, saturated bioisostere that acts as a rigid spacer. tandfonline.com It mimics the geometry of a para-substituted phenyl ring but improves metabolic stability and solubility by removing the aromaticity. pressbooks.pub |

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Benzyl-(2-methyl-quinolin-4-yl)-amine Analogs with Enhanced Potency and Selectivity

The rational design of new analogs of this compound is heavily guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence biological activity. nih.govyoutube.com The quinoline (B57606) ring system is a versatile scaffold that allows for the generation of a large number of structurally diverse derivatives. nih.gov Key to enhancing potency and selectivity is the strategic modification of substituents on the quinoline core and the amine side chain.

Research on 4-aminoquinoline (B48711) derivatives has revealed several critical structural features for biological activity. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups at the 7-position of the quinoline ring has been shown to modulate the basicity (pKa) of both the quinoline nitrogen and the side-chain amino group, which can be crucial for target engagement and cellular accumulation. nih.govresearchgate.net The nature of the side chain at the 4-amino position is also essential for activity; its length, flexibility, and the presence of terminal functional groups can significantly impact efficacy. youtube.comyoutube.com

Future design strategies will likely focus on:

Systematic substitution on the quinoline core: Exploring a variety of substituents at positions C-2, C-6, C-7, and C-8 to optimize interactions with biological targets. youtube.comyoutube.comnih.gov For example, while the 2-methyl group is a defining feature of the parent compound, altering this position could fine-tune selectivity.

Modification of the benzyl (B1604629) group: Introducing substituents on the phenyl ring of the benzyl moiety can influence lipophilicity, electronic properties, and steric hindrance, thereby affecting binding affinity and pharmacokinetic properties.

Bioisosteric replacement: Replacing key functional groups with bioisosteres to improve metabolic stability, reduce toxicity, or enhance target interactions without losing the primary pharmacological activity.

| Position on Quinoline Ring | Modification/Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-7 | Electron-withdrawing group (e.g., -Cl, -CF3) | Essential for high potency in many antimalarial analogs; influences pKa. | youtube.comnih.govresearchgate.net |

| C-4 | Alkylamino side chain | Chain length (2 to 5 carbons) is often optimal for activity. | youtube.com |

| C-4 | Terminal tertiary amine in side chain | Considered important for antimalarial activity. | youtube.com |

| C-3 | Methyl group substitution | Can decrease antimalarial activity. | youtube.com |

| C-8 | Substitution | Can abolish activity in certain antimalarial compounds. | youtube.com |

Exploration of Novel Therapeutic Applications for the Quinoline Amine Scaffold

The quinoline nucleus is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of pharmacologically active compounds. researchgate.netekb.egnih.gov While historically significant in the fight against malaria, derivatives of quinoline are now being investigated for a broad spectrum of diseases. nih.govrsc.org This versatility suggests that this compound and its future analogs could be repurposed or developed for new therapeutic indications.

Emerging applications for the quinoline scaffold include:

Anticancer Agents: Quinoline derivatives have demonstrated significant potential in oncology. nih.govresearchgate.net They can exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egnih.gov Specific quinoline-based drugs have been developed to target crucial cancer-related pathways involving receptors like EGFR, VEGFR, and c-Met. nih.govrsc.org

Neurodegenerative Diseases: Researchers are exploring quinoline derivatives as multifunctional agents for diseases like Alzheimer's. nih.govnih.gov For example, a series of quinoline derivatives was synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme linked to memory processes. nih.gov Other designs have incorporated carbamate (B1207046) moieties to create hybrids that inhibit acetylcholinesterase (AChE) and possess anti-inflammatory properties. nih.gov

Antimicrobial Agents: Beyond malaria, quinoline derivatives are being developed as broad-spectrum antibacterial and antifungal agents. rsc.orgnih.gov Fluoroquinolones are a well-established class of antibiotics. rsc.org Newer research focuses on designing novel quinoline compounds that can overcome resistance in bacteria like MRSA and VRE. nih.gov

Anti-inflammatory and Antiviral Activity: The quinoline core is also a component of molecules designed to have anti-inflammatory and antiviral properties. researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The process of drug discovery and optimization is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide their synthesis, significantly accelerating the development timeline. nih.govazoai.com

For the optimization of this compound analogs, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) are used to build robust 3D-QSAR models. nih.govmdpi.com These models correlate the three-dimensional structures of compounds with their biological activities, helping to predict the potency of newly designed molecules before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates.

Generative Models: Generative Adversarial Networks (GANs), such as the Medical Generative Adversarial Network (MedGAN), can be trained on existing libraries of molecules to generate novel chemical structures. azoai.com Researchers have successfully used these models to create new quinoline scaffolds with desirable drug-like properties, offering a powerful method for exploring chemical space. azoai.com

Molecular Docking and Dynamics Simulations: In silico techniques like molecular docking predict how a ligand binds to the active site of a target protein. mdpi.comijprajournal.com When combined with ML, these simulations can be enhanced to better screen large virtual libraries and predict binding affinities with greater accuracy. mdpi.com Molecular dynamics simulations further explore the stability of the ligand-protein complex over time. mdpi.commdpi.com

ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates early in the discovery process. mdpi.comijprajournal.com This helps to identify compounds with potential liabilities, reducing the rate of late-stage failures.

Development of Advanced In Vitro Models for Biological Evaluation

The biological evaluation of new chemical entities is moving beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of in vivo environments. bmrat.org Advanced three-dimensional (3D) in vitro models are becoming essential for more accurate preclinical screening. nih.govnih.gov

The advantages of 3D models for evaluating quinoline amine analogs include:

Physiological Relevance: 3D models such as spheroids, organoids, and bioprinted tissues better mimic the cell-cell and cell-matrix interactions, tissue architecture, and nutrient/oxygen gradients found in living organisms. bmrat.orgnih.govmdpi.com This leads to gene and protein expression patterns that are more comparable to in vivo conditions. mdpi.com

Improved Prediction of Efficacy and Toxicity: By providing a more in vivo-like context, 3D cultures can offer greater predictability of a drug's efficacy and toxicity in humans before the compound moves into clinical trials. nih.govnih.gov This can help lower the high attrition rates in drug development. nih.gov

Disease Modeling: 3D models are particularly valuable in cancer research, where they can reproduce key aspects of the tumor microenvironment, including chemoresistance, which is often not observed in 2D monolayers. nih.govmdpi.com

| Feature | 2D Monolayer Cultures | 3D Culture Models (Spheroids, Organoids) | Reference |

|---|---|---|---|

| Cell Morphology & Polarity | Artificial, flattened | More natural, tissue-like | bmrat.org |

| Cell-Cell/Cell-Matrix Interactions | Limited, primarily at cell periphery | Extensive, mimics in vivo tissue | bmrat.orgnih.gov |

| Gene/Protein Expression | Often differs significantly from in vivo | More similar to in vivo profiles | mdpi.com |

| Nutrient/Oxygen Gradients | Uniform exposure | Creates gradients similar to solid tumors | mdpi.com |

| Predictive Power for Clinical Outcome | Limited, often poor correlation | Higher, provides better comparability | bmrat.orgnih.gov |

The use of these advanced models, including organ-on-a-chip technologies, will be crucial for the robust biological evaluation of next-generation this compound derivatives. corning.com

Synergistic Combination Strategies with Existing Therapeutic Agents

To combat challenges like drug resistance and to enhance therapeutic efficacy, modern drug development often explores combination strategies. mdpi.com This can involve combining two or more distinct therapeutic agents or designing hybrid molecules that incorporate multiple pharmacophores into a single chemical entity. researchgate.netresearchgate.net

For the quinoline amine scaffold, future research will likely investigate:

Molecular Hybridization: This approach involves covalently linking the quinoline core to another bioactive scaffold. researchgate.netrsc.org For example, quinoline-triazole hybrids have been designed as potential antileishmanial agents, and quinoline-pyrimidine hybrids have shown potent activity against resistant malaria strains. mdpi.comnih.gov A quinoline-oxadiazole hybrid has been explored for anticancer and antimicrobial effects. rsc.org This strategy aims to create dual-action compounds that can hit multiple targets, potentially leading to synergistic effects and a lower likelihood of resistance.

Combination Therapy: Evaluating this compound analogs in combination with existing drugs is a promising avenue. In cancer, for instance, combining a novel quinoline agent with standard-of-care chemotherapies or targeted agents could lead to improved outcomes. researchgate.net Such combinations can work synergistically, allowing for lower doses of each drug and potentially reducing toxicity. The application of quinoline-based compounds for treating malaria infections has been hampered by drug resistance, leading to the combination of quinolines with other classes of antimalarials for enhanced therapeutic outcomes. mdpi.com

These synergistic strategies hold the potential to unlock the full therapeutic value of the quinoline amine scaffold, addressing complex diseases and overcoming the significant challenge of drug resistance. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.